3-(2-Hydrazinylthiazol-4-yl)-2-methylimidazo[1,2-a]pyridin-6-amine
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Overview
Description
3-(2-Hydrazinylthiazol-4-yl)-2-methylimidazo[1,2-a]pyridin-6-amine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a thiazole ring, an imidazo[1,2-a]pyridine core, and a hydrazine functional group. These structural features contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydrazinylthiazol-4-yl)-2-methylimidazo[1,2-a]pyridin-6-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Construction of the Imidazo[1,2-a]pyridine Core: This step often involves the cyclization of 2-aminopyridine derivatives with α,β-unsaturated carbonyl compounds.
Introduction of the Hydrazine Group: The hydrazine group can be introduced through nucleophilic substitution reactions, where hydrazine or its derivatives react with appropriate electrophilic intermediates.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydrazinylthiazol-4-yl)-2-methylimidazo[1,2-a]pyridin-6-amine undergoes various types of chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azides or other nitrogen-containing functional groups.
Reduction: The compound can undergo reduction reactions to modify the thiazole or imidazo[1,2-a]pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydrazine group can yield azides, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
3-(2-Hydrazinylthiazol-4-yl)-2-methylimidazo[1,2-a]pyridin-6-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical studies.
Medicine: Due to its potential biological activities, it is investigated for its therapeutic potential in treating diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry: The compound can be used in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(2-Hydrazinylthiazol-4-yl)-2-methylimidazo[1,2-a]pyridin-6-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine Derivatives: These compounds share the imidazo[1,2-a]pyridine core and exhibit similar chemical reactivity and biological activities.
Thiazole Derivatives: Compounds containing the thiazole ring also show comparable properties and applications in medicinal chemistry.
Uniqueness
3-(2-Hydrazinylthiazol-4-yl)-2-methylimidazo[1,2-a]pyridin-6-amine is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of the hydrazine group, in particular, enhances its reactivity and potential for diverse applications.
Properties
Molecular Formula |
C11H12N6S |
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Molecular Weight |
260.32 g/mol |
IUPAC Name |
3-(2-hydrazinyl-1,3-thiazol-4-yl)-2-methylimidazo[1,2-a]pyridin-6-amine |
InChI |
InChI=1S/C11H12N6S/c1-6-10(8-5-18-11(15-8)16-13)17-4-7(12)2-3-9(17)14-6/h2-5H,12-13H2,1H3,(H,15,16) |
InChI Key |
QNKPYCCUKQEBCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=C(C=CC2=N1)N)C3=CSC(=N3)NN |
Origin of Product |
United States |
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